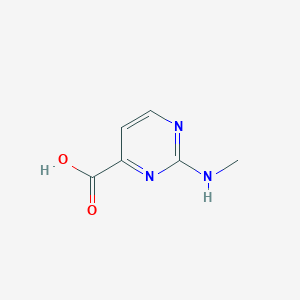

2-(Methylamino)pyrimidine-4-carboxylic acid

Overview

Description

2-(Methylamino)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by a pyrimidine ring substituted with a methylamino group at the second position and a carboxylic acid group at the fourth position

Mechanism of Action

Mode of Action

Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis, which suggests that this compound may have some influence on these pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 2-(Methylamino)pyrimidine-4-carboxylic acid is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid typically begins with commercially available pyrimidine derivatives.

Methylation: The introduction of the methylamino group can be achieved through a nucleophilic substitution reaction. For instance, 2-chloropyrimidine can be reacted with methylamine under basic conditions to yield 2-(Methylamino)pyrimidine.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction. This can be done by treating the 2-(Methylamino)pyrimidine with carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-(Methylamino)pyrimidine-4-carboxylic acid can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form various reduced pyrimidine derivatives, which may have different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(Methylamino)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing biochemical pathways and cellular processes.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties enable the development of novel materials and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidine-4-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.

2-(Dimethylamino)pyrimidine-4-carboxylic acid: Contains a dimethylamino group, which may alter its reactivity and biological activity.

2-(Ethylamino)pyrimidine-4-carboxylic acid: Features an ethylamino group, providing different steric and electronic properties.

Uniqueness

2-(Methylamino)pyrimidine-4-carboxylic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

2-(Methylamino)pyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is a pyrimidine derivative characterized by the presence of a methylamino group at the 2-position and a carboxylic acid at the 4-position. The molecular formula is C6H8N2O2, and it has a molecular weight of approximately 156.14 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in diseases such as cancer and viral infections.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antiviral Activity : Research indicates potential antiviral properties, particularly against hepatitis C virus (HCV), through inhibition of RNA replication.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in the substituents on the pyrimidine ring can significantly affect potency. For instance, replacing the methylamino group with larger alkyl chains may enhance enzyme binding affinity.

- Positioning of Functional Groups : The position of the carboxylic acid group is critical; modifications at this site can alter solubility and bioavailability, impacting overall efficacy.

Table 1: Summary of SAR Findings

| Substituent | Position | Biological Activity | Reference |

|---|---|---|---|

| Methylamino | 2 | Moderate HCV inhibition | |

| Ethylamino | 2 | Enhanced potency against NAPE-PLD | |

| Hydroxy | 4 | Increased solubility and activity |

Case Studies and Research Findings

- Antiviral Activity Against HCV : A study demonstrated that derivatives of pyrimidine-4-carboxylic acids exhibited significant inhibition of HCV RNA replication. Compounds similar to this compound showed IC50 values lower than standard antiviral drugs, indicating promising therapeutic potential in treating hepatitis C .

- Inhibition of NAPE-PLD : Research focused on pyrimidine derivatives revealed that modifications to the methylamino group could lead to potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a role in lipid metabolism and signaling pathways associated with cancer progression .

- Histone Demethylase Inhibition : A novel derivative containing the pyrimidine core was identified as an inhibitor of histone demethylases, enzymes implicated in cancer cell proliferation. This finding suggests that compounds like this compound could have applications in epigenetic therapy .

Properties

IUPAC Name |

2-(methylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZJFCWBBASRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665075 | |

| Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89691-96-3 | |

| Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.